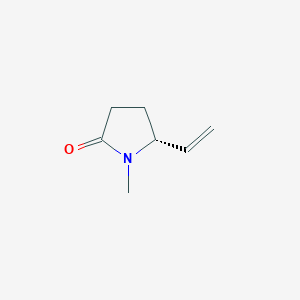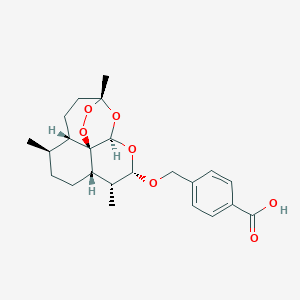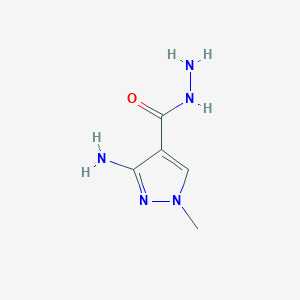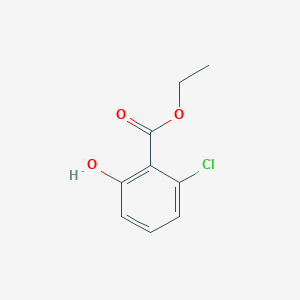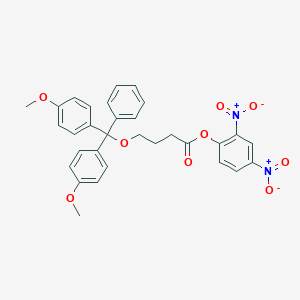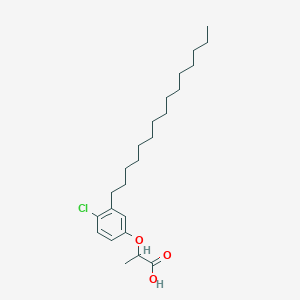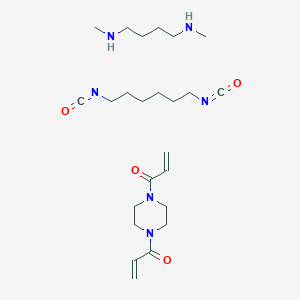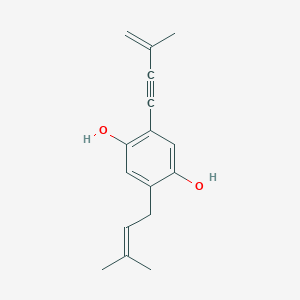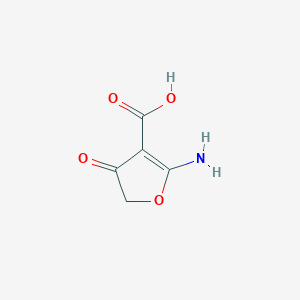
2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid (DOFA) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. DOFA is a versatile molecule that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is not fully understood, but it is thought to involve its ability to scavenge free radicals and inhibit inflammatory pathways. 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to decrease the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has also been shown to decrease the levels of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has several advantages for use in lab experiments, including its ease of synthesis and its low toxicity. However, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid can be sensitive to changes in pH and temperature, which can affect its stability and activity.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, including its use as a potential therapeutic agent for various diseases, its use as a plant growth regulator, and its use as a building block for the synthesis of novel materials. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid and to optimize its synthesis and stability for use in lab experiments and potential applications.
Synthesemethoden
2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride to form 2,4-dioxo-3,4-dihydropyrimidine, which can then be converted to 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid through a series of reactions. Another method involves the reaction of 2,4-pentanedione with hydroxylamine sulfate in the presence of sodium acetate to form 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid directly.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In agriculture, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been studied for its potential as a plant growth regulator and for its ability to enhance plant resistance to biotic and abiotic stresses. In materials science, 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has been studied for its potential as a building block for the synthesis of novel materials, including polymers and metal-organic frameworks.
Eigenschaften
IUPAC Name |
2-amino-4-oxofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c6-4-3(5(8)9)2(7)1-10-4/h1,6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWLMYUJNSDSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(O1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



